molecular formula C10H12N2O5 B2849334 ethyl N-(2-methoxy-4-nitrophenyl)carbamate CAS No. 31863-04-4

ethyl N-(2-methoxy-4-nitrophenyl)carbamate

Cat. No. B2849334
CAS RN: 31863-04-4
M. Wt: 240.215
InChI Key: JZLZCBGFXWWBBC-UHFFFAOYSA-N
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Description

Ethyl N-(2-methoxy-4-nitrophenyl)carbamate is a chemical compound with the linear formula C10H12N2O5 . It has a molecular weight of 240.218 .


Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl group (C2H5) attached to a carbamate group (NHCOO) which is further attached to a 2-methoxy-4-nitrophenyl group .

Mechanism of Action

While the specific mechanism of action for ethyl N-(2-methoxy-4-nitrophenyl)carbamate is not available, carbamates in general are known to inhibit the enzyme acetylcholinesterase . This enzyme is responsible for the rapid hydrolytic degradation of the neurotransmitter acetylcholine .

properties

IUPAC Name

ethyl N-(2-methoxy-4-nitrophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O5/c1-3-17-10(13)11-8-5-4-7(12(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZLZCBGFXWWBBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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